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Compound of Interest

Compound Name: trans-2-Bromo-1-indanol)

CAS No.: 78684-69-2

Cat. No.: B12117802

Get Quote

Executive Summary
trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a critical chiral building block, predominantly

utilized in the pharmaceutical industry for the synthesis of HIV protease inhibitors, most notably

Indinavir (Crixivan). Its rigid bicyclic structure and vicinal bromo-hydroxy functionality allow for

stereocontrolled transformations into epoxides and amino alcohols.

This Application Note provides a comprehensive technical guide for researchers using trans-2-

bromo-1-indanol. It details the mechanistic principles of its reactivity, protocols for its enzymatic

resolution to high enantiomeric excess (%ee), and its conversion into the pharmacologically

active cis-1-amino-2-indanol scaffold.

Mechanistic Insight & Stereochemistry
The "Trans" Advantage
The utility of trans-2-bromo-1-indanol stems from the anti-periplanar relationship between the

hydroxyl group at C1 and the bromine atom at C2. This geometric arrangement is a

prerequisite for base-mediated intramolecular
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displacement, which yields indene oxide with defined stereochemistry.

Reaction:trans-Bromohydrin

Epoxide +

Stereochemical Consequence: The closure to the epoxide involves inversion at the C2

center. However, because the starting material is trans, the resulting epoxide retains the

relative stereochemical information required for subsequent ring-opening reactions that yield

cis-aminoindanols.

Pathway to Indinavir
The industrial relevance of this molecule is defined by the Merck Indinavir synthesis. The

pathway involves the conversion of the bromohydrin to the epoxide, followed by a Ritter-type

reaction.
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Figure 1: The strategic role of trans-2-bromo-1-indanol in the synthesis of the Indinavir key

intermediate. The resolution step is critical for establishing the correct absolute configuration.

Application Protocols
Protocol A: Enzymatic Kinetic Resolution
Objective: Isolation of enantiopure (1R, 2R)-2-bromo-1-indanol from the racemic mixture.

Principle: Lipases catalyze the selective acylation of one enantiomer (usually the (1S, 2S)-

isomer), leaving the desired (1R, 2R)-alcohol unreacted.[1]

Materials:

Substrate: rac-trans-2-Bromo-1-indanol
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Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435) or

Pseudomonas Lipase (Lipase PS-30).

Acyl Donor: Vinyl Acetate.

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Procedure:

Preparation: Dissolve 10.0 g of rac-trans-2-bromo-1-indanol in 100 mL of MTBE.

Acyl Donor Addition: Add 2.0 equivalents of vinyl acetate.

Enzyme Addition: Add 1.0 g of immobilized CALB.

Incubation: Stir the suspension at 30°C. Monitor the reaction via Chiral HPLC (see Section

5).

Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours).

Work-up: Filter the enzyme. Concentrate the filtrate.

Separation: Separate the unreacted (1R, 2R)-alcohol from the (1S, 2S)-acetate via column

chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol elutes after the ester.

Critical Parameter:

Water Activity (

): Ensure solvents are dry. Excess water leads to non-selective hydrolysis.

Protocol B: Synthesis of (-)-cis-1-Amino-2-indanol
Objective: Conversion of the resolved bromohydrin to the pharmaceutical intermediate.

Step-by-Step Procedure:

Epoxidation:
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Dissolve (1R, 2R)-2-bromo-1-indanol (1 eq) in THF.

Add aqueous KOH (2.5 eq) dropwise at 0°C.

Stir at room temperature for 2 hours.

Extract with EtOAc, wash with brine, and concentrate to yield the chiral epoxide.

Ritter Reaction (Oxazoline Formation):

Dissolve the epoxide in Acetonitrile (MeCN).

Cool to -40°C. Slowly add fuming sulfuric acid (oleum) or concentrated

.

Note: The reaction proceeds via a nitrilium ion trapping the benzylic carbocation, forming a

cis-fused oxazoline ring.

Hydrolysis:

Add water to the reaction mixture and reflux for 4 hours to hydrolyze the oxazoline.

Adjust pH to 11 with NaOH.

The product, (-)-cis-1-amino-2-indanol, precipitates as a white solid.

Advanced Methodology: Asymmetric Transfer
Hydrogenation (ATH)
For researchers seeking to avoid resolution (and the 50% yield cap), Asymmetric Transfer

Hydrogenation of 2-bromo-1-indanone is the modern alternative.

Reaction: 2-Bromo-1-indanone

trans-2-Bromo-1-indanol
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Parameter Condition

Catalyst RuCl

H-Donor Formic Acid / Triethylamine (5:2 azeotrope)

Solvent DMF or CH2Cl2

Temp 25°C

Yield/ee Typically >95% Yield, >96% ee

Mechanism: The reaction proceeds via Dynamic Kinetic Resolution (DKR) if the bromo-ketone

racemizes under reaction conditions, or simple asymmetric reduction. The trans selectivity is

dictated by the steric bulk of the catalyst preventing cis delivery of the hydride.

Quality Control & Safety
Analytical Methods
Chiral HPLC Method:

Column: Chiralcel OD-H or AD-H (Daicel).

Mobile Phase: Hexane : Isopropanol (90:10).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Retention Times (Approx):

(1R, 2R)-Isomer: 12.5 min

(1S, 2S)-Isomer: 16.0 min

Safety Data (E-E-A-T)
Hazards:trans-2-Bromo-1-indanol is a skin and eye irritant.[2][3] It may cause allergic skin

reactions.
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Handling: Use nitrile gloves.[4] Perform all solid handling in a fume hood to avoid dust

inhalation.

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for

epoxidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: trans-2-Bromo-1-indanol in
Asymmetric Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12117802/docs#application-note-trans-2-bromo-1-
indanol-in-asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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